molecular formula C9H10N2 B13948576 (5-Amino-2-methylphenyl)acetonitrile CAS No. 561064-38-8

(5-Amino-2-methylphenyl)acetonitrile

Cat. No.: B13948576
CAS No.: 561064-38-8
M. Wt: 146.19 g/mol
InChI Key: DUHFCQWBEMIFKW-UHFFFAOYSA-N
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Description

(5-Amino-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of acetonitrile, featuring an amino group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methylphenyl)acetonitrile typically involves the cyanomethylation of amino-substituted arenes. One common method is the FeCl2-catalyzed cyanomethylation using acetonitrile as the cyanomethyl source and di-tert-butyl peroxide (DTBP) as the oxidant . The reaction conditions generally involve heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methylphenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(5-Amino-2-methylphenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Amino-2-methylphenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-2-methylphenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for designing molecules with tailored properties for specific applications.

Properties

CAS No.

561064-38-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(5-amino-2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2/c1-7-2-3-9(11)6-8(7)4-5-10/h2-3,6H,4,11H2,1H3

InChI Key

DUHFCQWBEMIFKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CC#N

Origin of Product

United States

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